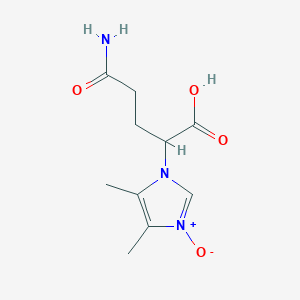
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, also known as CDPI3, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPI3 is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring structure with two nitrogen atoms.
Mécanisme D'action
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased levels of acetylcholine can lead to various physiological effects, including improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models, as well as enhance muscle contraction. Additionally, 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has a relatively short half-life, meaning that it may not be effective for long-term experiments. Additionally, it may have different effects in different animal models or cell types, which could limit its generalizability.
Orientations Futures
There are several potential future directions for research on 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research could explore its effects on other neurotransmitters and enzymes, as well as its potential interactions with other compounds. Finally, there is a need for more research on the safety and toxicity of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, particularly in humans.
Méthodes De Synthèse
The synthesis of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves the reaction of 1,3-dimethylimidazolium iodide with potassium cyanate, followed by the addition of sodium hydroxide and carbon dioxide. This process results in the formation of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, which can be purified using various methods such as recrystallization or chromatography.
Applications De Recherche Scientifique
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Propriétés
IUPAC Name |
5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUWLMPKIWTYMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)
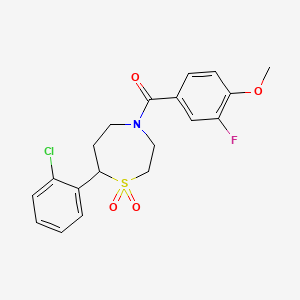

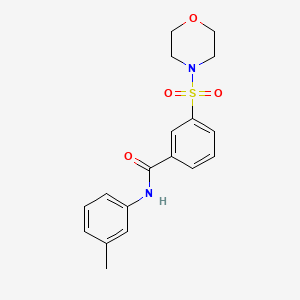
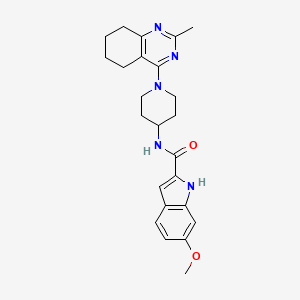
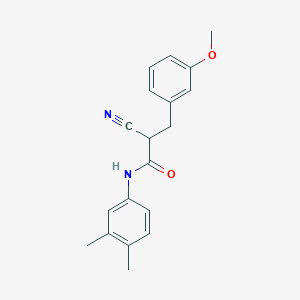
![N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388868.png)
![N-(2,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2388870.png)
![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)
![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)

![N-(benzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2388881.png)